Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- is an organic compound that belongs to the class of benzenecarbothioamides This compound is characterized by the presence of a benzenecarbothioamide core with a 4-bromophenyl and a 4-chloro substituent
Preparation Methods
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be compared with other similar compounds, such as:
Benzenecarbothioamide, N-(4-bromophenyl)-2-fluoro-: This compound has a similar structure but with a fluorine substituent instead of chlorine.
N-(4-Bromophenyl)methoxycarbothioamide: This compound has a methoxy group instead of a chloro group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of a benzenecarbothioamide core.
The uniqueness of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- lies in its specific substituents and their influence on its chemical and biological properties.
Properties
CAS No. |
21011-43-8 |
---|---|
Molecular Formula |
C13H9BrClNS |
Molecular Weight |
326.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C13H9BrClNS/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
InChI Key |
PVWLUJVDFVUTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.